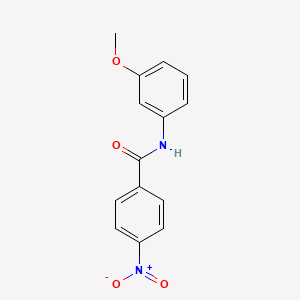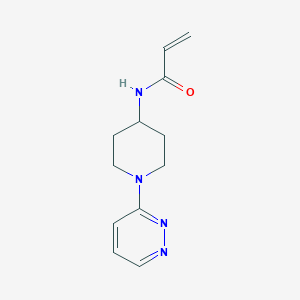
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide, also known as PEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PEP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide is not yet fully understood, but it is thought to act as a partial agonist of certain GPCRs. This means that it can activate the receptor to a certain extent, but not fully. This partial activation can lead to unique signaling pathways that may not be activated by full agonists.
Effets Biochimiques Et Physiologiques
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling and the inhibition of certain enzymes. It has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide. One area of interest is the development of N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide-based therapeutics for the treatment of inflammatory diseases. Another area of interest is the study of N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide's effects on GPCRs and its potential as a tool for drug discovery. Additionally, further research is needed to fully understand N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide's mechanism of action and its potential applications in various areas of research.
Méthodes De Synthèse
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-bromo-1-(pyridazin-3-yl)piperidine with propargylamine. The resulting compound is then treated with a palladium catalyst to form N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide. This method has been shown to be effective in producing high yields of pure N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cell signaling and are involved in a wide range of physiological processes. N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide has been shown to modulate the activity of certain GPCRs, making it a useful tool for studying their function.
Propriétés
IUPAC Name |
N-(1-pyridazin-3-ylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-12(17)14-10-5-8-16(9-6-10)11-4-3-7-13-15-11/h2-4,7,10H,1,5-6,8-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPMNDGDJSCNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C2=NN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

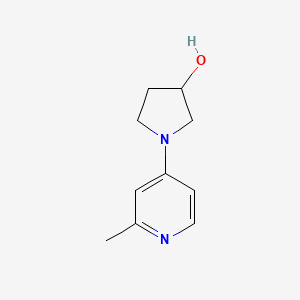


![Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2508266.png)
![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2508267.png)


![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)
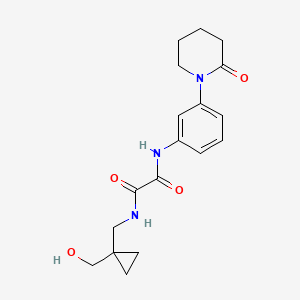
![N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2508274.png)
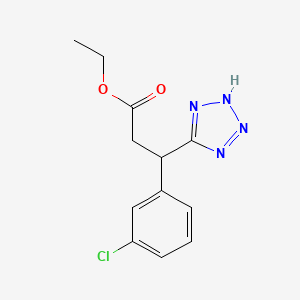
![1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2508281.png)
![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)
